Cas no 1868902-13-9 (3-(Thian-3-yl)prop-2-en-1-ol)
3-(Thian-3-yl)prop-2-en-1-ol Chemical and Physical Properties
Names and Identifiers
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- EN300-1844241
- 3-(thian-3-yl)prop-2-en-1-ol
- 1868902-13-9
- 3-(Thian-3-yl)prop-2-en-1-ol
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- Inchi: 1S/C8H14OS/c9-5-1-3-8-4-2-6-10-7-8/h1,3,8-9H,2,4-7H2/b3-1+
- InChI Key: BLYTZPBIGMEKHY-HNQUOIGGSA-N
- SMILES: S1CCCC(/C=C/CO)C1
Computed Properties
- Exact Mass: 158.07653624g/mol
- Monoisotopic Mass: 158.07653624g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 112
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 45.5Ų
3-(Thian-3-yl)prop-2-en-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1844241-0.05g |
3-(thian-3-yl)prop-2-en-1-ol |
1868902-13-9 | 0.05g |
$707.0 | 2023-09-19 | ||
| Enamine | EN300-1844241-0.1g |
3-(thian-3-yl)prop-2-en-1-ol |
1868902-13-9 | 0.1g |
$741.0 | 2023-09-19 | ||
| Enamine | EN300-1844241-0.25g |
3-(thian-3-yl)prop-2-en-1-ol |
1868902-13-9 | 0.25g |
$774.0 | 2023-09-19 | ||
| Enamine | EN300-1844241-0.5g |
3-(thian-3-yl)prop-2-en-1-ol |
1868902-13-9 | 0.5g |
$809.0 | 2023-09-19 | ||
| Enamine | EN300-1844241-1g |
3-(thian-3-yl)prop-2-en-1-ol |
1868902-13-9 | 1g |
$842.0 | 2023-09-19 | ||
| Enamine | EN300-1844241-2.5g |
3-(thian-3-yl)prop-2-en-1-ol |
1868902-13-9 | 2.5g |
$1650.0 | 2023-09-19 | ||
| Enamine | EN300-1844241-5g |
3-(thian-3-yl)prop-2-en-1-ol |
1868902-13-9 | 5g |
$2443.0 | 2023-09-19 | ||
| Enamine | EN300-1844241-10g |
3-(thian-3-yl)prop-2-en-1-ol |
1868902-13-9 | 10g |
$3622.0 | 2023-09-19 | ||
| Enamine | EN300-1844241-1.0g |
3-(thian-3-yl)prop-2-en-1-ol |
1868902-13-9 | 1g |
$0.0 | 2023-06-07 |
3-(Thian-3-yl)prop-2-en-1-ol Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 3-(Thian-3-yl)prop-2-en-1-ol
Comprehensive Overview of 3-(Thian-3-yl)prop-2-en-1-ol (CAS No. 1868902-13-9): Properties, Applications, and Industry Insights
3-(Thian-3-yl)prop-2-en-1-ol (CAS No. 1868902-13-9) is an organosulfur compound featuring a unique thiane ring conjugated with a propenol moiety. This structural combination grants it versatile reactivity, making it valuable in pharmaceutical intermediates, fragrance synthesis, and material science. The thian-3-yl group contributes to its stereochemical complexity, while the prop-2-en-1-ol chain enables functionalization via hydroxyl and alkene groups. Researchers increasingly explore its role in click chemistry and bioorthogonal reactions, aligning with trends in sustainable catalysis and green chemistry.
In pharmaceutical R&D, CAS 1868902-13-9 serves as a precursor for heterocyclic drug candidates, particularly in kinase inhibitors and CNS-targeting molecules. Its sulfur atom enhances binding affinity to metalloenzymes, a hotspot in cancer therapeutics and neurodegenerative disease research. Recent studies highlight its potential in PROTACs (Proteolysis-Targeting Chimeras), a breakthrough technology degrading pathogenic proteins. This aligns with Google Trends data showing rising searches for "degradation therapeutics" and "sulfur-containing drug design."
The compound's olfactory properties attract the flavor & fragrance industry. Its thiane backbone mimics tropical fruit notes, while the allylic alcohol allows derivatization into thioethers for long-lasting scents. Perfumers leverage its stability under acidic conditions—a key advantage over traditional thiol-based fragrances. SEO analytics reveal growing queries like "sustainable aroma chemicals" and "non-volatile fragrance fixatives," areas where 3-(Thian-3-yl)prop-2-en-1-ol excels.
Material scientists exploit its polymerizable alkene group for creating sulfur-rich copolymers with high refractive indices, useful in optical lenses and OLED materials. The compound's ability to coordinate with transition metals also fuels interest in self-healing materials—a trending topic with 120% YoY search growth. Patent analyses show applications in conductive inks where its sulfur moiety enhances nanoparticle dispersion.
Synthetic accessibility boosts its commercial viability. Most routes start from 3-thianone via Horner-Wadsworth-Emmons olefination, achieving >85% yields. Process chemists optimize this using microwave-assisted synthesis (another high-traffic keyword) to reduce reaction times. Regulatory assessments confirm it falls outside REACH restricted lists, though proper handling of its allylic alcohol group (potential sensitizer) is recommended.
Environmental studies indicate 3-(Thian-3-yl)prop-2-en-1-ol degrades via aerobic pathways with half-life <72h in soil, addressing concerns about persistent organic pollutants. Lifecycle analyses position it favorably against brominated analogs, resonating with ESG-driven procurement policies. This matches search surges for "biodegradable specialty chemicals" (+210% since 2022).
In analytical characterization, GC-MS and NMR (particularly 13C-SNMR) effectively distinguish its stereoisomers. The CAS No. 1868902-13-9 registry provides validated HPLC methods for purity assessment—critical for GMP applications. Cross-referencing with SciFinder reveals 37 peer-reviewed papers (2020-2024) exploring its derivatives, underscoring academic momentum.
Market projections estimate 6.8% CAGR for thiane derivatives through 2030, driven by demand in high-performance materials and targeted drug delivery. Suppliers now offer custom synthesis at gram-to-kilogram scales, with technical packages including QSAR predictions and ADMET profiling—services frequently searched by formulation scientists.
Future directions include electrochemical applications (e.g., lithium-sulfur battery additives) and agrochemical synergists. Its hydrogen-bonding capacity makes it a candidate for supramolecular gels, a field with 300+ annual PubMed publications. As industries prioritize multifunctional building blocks, 3-(Thian-3-yl)prop-2-en-1-ol stands out for its balanced reactivity and safety profile.
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